doxylamine beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Doxylamine beta-D-glucuronide is a mixture of diastereomers . It is a metabolite of Doxylamine , an antihistamine used to treat insomnia and allergy symptoms . The molecular formula of doxylamine beta-D-glucuronide is C23H30N2O7, and it has a molecular weight of 446.5 .
Synthesis Analysis
The synthesis of doxylamine beta-D-glucuronide involves glucuronidation, a major metabolic pathway of detoxification . This process involves the coupling of a highly hydrophilic glucuronic acid to aliphatic/aromatic alcohols, thiols, carboxylic acids, or even amines . The glucuronidation is usually considered a deactivation reaction .Molecular Structure Analysis
The molecular structure of doxylamine beta-D-glucuronide is complex. It includes a glucuronic acid moiety bound to different nucleophilic functional groups on the parent aglycone . This gives rise to different glucuronide structural isomers .Chemical Reactions Analysis
Doxylamine beta-D-glucuronide is involved in various chemical reactions. For instance, glucuronides can be cleaved back to the active parent compounds inside the human body or in the environment . Some N-glucuronides have been linked to bladder cancer due to their fast deconjugation, which releases the toxic aglycone inside the bladder .Physical And Chemical Properties Analysis
Doxylamine beta-D-glucuronide is a neat product . It is a small molecule with a molecular weight of 446.5 .Safety And Hazards
Future Directions
The detection of β-glucuronidase activity, which is involved in the metabolism of doxylamine beta-D-glucuronide, is of great significance in biomedicine and environmental health . With the development of analytical chemistry, many advances have been made in the detection of β-glucuronidase activity in recent years . The future research trends of β-glucuronidase activity assay are being proposed .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7/c1-23(15-9-5-4-6-10-15,16-11-7-8-12-24-16)31-14-13-25(2,3)21-19(28)17(26)18(27)20(32-21)22(29)30/h4-12,17-21,26-28H,13-14H2,1-3H3/t17-,18-,19+,20-,21+,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJPSSUVBOOLN-VMSGBXAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
doxylamine beta-D-glucuronide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.